6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is a complex organic compound featuring a piperazine ring substituted with a dimethylphenyl group and a dimethylpyridazinylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Intermediate:
Coupling with Pyridazine:
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated purification systems to ensure product purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Investigated for its potential as a central nervous system (CNS) agent.
- Explored for its binding affinity to various neurotransmitter receptors, which could make it useful in treating psychiatric disorders.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in research for developing new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can influence mood, cognition, and behavior, making it a candidate for treating disorders like depression, anxiety, and schizophrenia.
Comparison with Similar Compounds
6-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-N-methylpyridazin-3-amine: Similar structure but with one less methyl group on the pyridazine ring.
6-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-N,N-diethylpyridazin-3-amine: Similar structure but with ethyl groups instead of methyl groups on the pyridazine ring.
Uniqueness:
- The specific substitution pattern on the piperazine and pyridazine rings gives 6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine unique pharmacological properties, potentially offering better efficacy or reduced side effects compared to its analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
6-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-15-5-6-17(16(2)13-15)14-23-9-11-24(12-10-23)19-8-7-18(20-21-19)22(3)4/h5-8,13H,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCTHXNDTVQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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